molecular formula C13H12Cl2FN B2614203 (3-Chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride CAS No. 2241141-34-2

(3-Chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride

Cat. No.: B2614203
CAS No.: 2241141-34-2
M. Wt: 272.14
InChI Key: MEFYWOOZYARFOU-UHFFFAOYSA-N
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Description

The compound “(3-Chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride” is a chemical substance with the linear formula ClC6H3(F)OH . It is used in laboratory chemicals . It has been used in the preparation of 3-chloro-4-fluoro-2′-methoxycarbonyldiphenyl ether required for the synthesis of flavone and xanthone derivatives .


Synthesis Analysis

The synthesis of this compound involves a three-step process from readily available starting material . The protocol is based on the synthesis, isolation, characterization of novel intermediates and their application in the alkylation step for the synthesis of gefitinib . The crude compound was crystallized using isopropanol .


Molecular Structure Analysis

The molecular structure of this compound has been investigated experimentally . The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments have been studied .


Chemical Reactions Analysis

The compound is considered hazardous and can react with strong oxidizing agents . It is also combustible .


Physical and Chemical Properties Analysis

The compound is a liquid and appears clear . It is soluble in most common organic solvents . It has a molecular weight of 146.55 .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist Development

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride demonstrates high affinity as an orally active neurokinin-1 (h-NK(1)) receptor antagonist. It exhibits significant efficacy in preclinical tests relevant to emesis and depression, highlighting its potential for clinical administration in these areas (Harrison et al., 2001).

Enhancement of Histochemical Reactions

Hydrochloric acid catalyzes the formation of fluorophores in histochemical reactions between gaseous formaldehyde and certain phenylethylamines and indolylethylamines. This process significantly increases fluorescence yield, suggesting its utility in sensitive histochemical demonstrations of tryptamines and phenylethylamines (Björklund & Stenevi, 1970).

Analytical Chemistry Applications

The separation and analysis of flunarizine hydrochloride and its degradation products demonstrate the utility of (3-Chloro-4-fluorophenyl)-phenylmethanamine hydrochloride in analytical chemistry, particularly in reversed-phase liquid chromatography for drug quality control (El-Sherbiny et al., 2005).

Photophysics and Photodehalogenation Studies

Research on the photodehalogenation of silylated and stannylated phenyl halides, generating triplet and singlet phenyl cations and potentially benzyne, underscores the importance of (3-Chloro-4-fluorophenyl)-phenylmethanamine hydrochloride in studying the effects of substituents on photophysics and the primary dehalogenation process (Protti et al., 2012).

Design and Synthesis of Water-Soluble Chlorins

The design and synthesis of water-soluble chlorins for use as photosensitizers or fluorophores in biological applications highlight the relevance of (3-Chloro-4-fluorophenyl)-phenylmethanamine hydrochloride in developing compounds with high water solubility and attractive photophysical properties for biomedical applications (Borbas et al., 2008).

Advanced Materials and Polymer Science

The synthesis of novel fluorinated polyimides demonstrates the role of (3-Chloro-4-fluorophenyl)-phenylmethanamine hydrochloride in the development of materials with excellent thermal stability, solubility, and mechanical properties, indicating its importance in polymer science and engineering (Yin et al., 2005).

Mechanism of Action

While the specific mechanism of action for “(3-Chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride” is not explicitly mentioned in the search results, it is worth noting that similar compounds have been used as inhibitors of tyrosinase from Agaricus bisporus .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, harmful if swallowed, in contact with skin or if inhaled, and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle it with care, using protective gloves/clothing/eye protection/face protection, and to avoid breathing its dust/fume/gas/mist/vapors/spray .

Future Directions

The 3-chloro-4-fluorophenyl motif has been leveraged to identify inhibitors of tyrosinase from Agaricus bisporus . This suggests potential future directions in the development of new pharmaceutical and cosmetic applications .

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN.ClH/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFYWOOZYARFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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